4-Hydrazino[1]benzofuro[3,2-d]pyrimidine
Overview
Description
4-Hydrazino1benzofuro[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H8N4O. It is a derivative of benzofuro[3,2-d]pyrimidine, where a hydrazino group is attached at the fourth position.
Mechanism of Action
Target of Action
The primary target of 4-Hydrazino1Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
The exact mode of action of 4-Hydrazino1It’s plausible that it may interact with its target protein (such as cdk2) and inhibit its function, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-Hydrazino1If we consider its potential inhibition of cdk2, it could affect the cell cycle regulation pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-Hydrazino1. These properties are crucial for understanding the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 4-Hydrazino1Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range, indicating potent biological activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Hydrazino1. Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino1benzofuro[3,2-d]pyrimidine typically involves the reaction of 4-chlorobenzofuro[3,2-d]pyrimidine with hydrazine hydrate. The reaction proceeds under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:
4-chlorobenzofuro[3,2-d]pyrimidine+hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for 4-Hydrazino1benzofuro[3,2-d]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes to form arylidene hydrazino derivatives.
Cyclization Reactions: Treatment with compounds like ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone can lead to the formation of pyrazolyl derivatives.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions to form arylidene derivatives.
Ethyl Acetoacetate, Ethyl Cyanoacetate, Acetyl Acetone: Used in cyclization reactions to form pyrazolyl derivatives.
Major Products
Arylidene Hydrazino Derivatives: Formed from condensation reactions with aldehydes.
Pyrazolyl Derivatives: Formed from cyclization reactions with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone.
Scientific Research Applications
4-Hydrazino1benzofuro[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including potential antibacterial and anticancer agents.
Proteomics Research: Used as a specialty product in proteomics research.
Chemical Biology: Its derivatives are studied for their interactions with biological targets, aiding in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzofuro[3,2-d]pyrimidine: A precursor in the synthesis of 4-Hydrazinobenzofuro[3,2-d]pyrimidine.
4-Pyrazolylbenzofuro[3,2-d]pyrimidine: A derivative formed through cyclization reactions.
Uniqueness
4-Hydrazino1benzofuro[3,2-d]pyrimidine is unique due to its hydrazino group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds, distinguishing it from its analogs.
Properties
IUPAC Name |
[1]benzofuro[3,2-d]pyrimidin-4-ylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-14-10-9-8(12-5-13-10)6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZPKRPLIZDNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389629 | |
Record name | 4-hydrazino[1]benzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65024-00-2 | |
Record name | 4-hydrazino[1]benzofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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